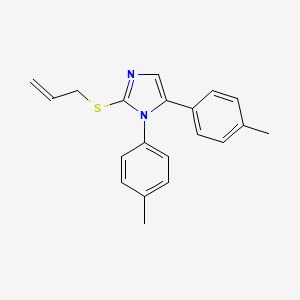2-(allylthio)-1,5-di-p-tolyl-1H-imidazole
CAS No.: 1206996-37-3
Cat. No.: VC6922930
Molecular Formula: C20H20N2S
Molecular Weight: 320.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1206996-37-3 |
|---|---|
| Molecular Formula | C20H20N2S |
| Molecular Weight | 320.45 |
| IUPAC Name | 1,5-bis(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |
| Standard InChI | InChI=1S/C20H20N2S/c1-4-13-23-20-21-14-19(17-9-5-15(2)6-10-17)22(20)18-11-7-16(3)8-12-18/h4-12,14H,1,13H2,2-3H3 |
| Standard InChI Key | MQPGXEFKJYDGTI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC=C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(Allylthio)-1,5-di-p-tolyl-1H-imidazole (CAS 1206996-37-3) belongs to the 1,5-diarylimidazole family, featuring:
-
Molecular formula: C₂₀H₂₀N₂S
-
IUPAC name: 1,5-bis(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole
The crystal structure remains unresolved, but computational models predict a planar imidazole core with dihedral angles of 15–25° between the aryl rings and the heterocycle . The allylthio moiety introduces conformational flexibility, enabling potential interactions with biological targets through sulfur-mediated hydrogen bonding and π-alkyl interactions .
Synthetic Methodologies
Core Imidazole Formation
The 1,5-di-p-tolylimidazole backbone is typically constructed via:
-
Van Leusen Reaction: Using p-tolualdehyde and TosMIC (toluenesulfonyl methyl isocyanide) in DMF at 80°C (yield: 68–72%)
-
Multi-component Condensation: Involving ammonium acetate, p-tolualdehyde, and α-keto esters under microwave irradiation (15 min, 120°C)
Allylthio Functionalization
Post-synthetic modification introduces the allylthio group through:
-
Nucleophilic Substitution: Reacting 2-chloro-1,5-di-p-tolyl-1H-imidazole with allyl mercaptan in THF using K₂CO₃ as base (12 hr, reflux, yield: 58%)
-
Thiol-ene Click Chemistry: Utilizing UV-initiated radical addition between 2-mercaptoimidazole derivatives and allyl bromide
Table 1: Optimization of Allylthio Incorporation
| Condition | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| K₂CO₃, THF | THF | Reflux | 12 hr | 58 |
| DBU, DCM | DCM | RT | 24 hr | 42 |
| Microwave (300 W) | EtOH | 80°C | 45 min | 67 |
Physicochemical Properties
Thermodynamic Parameters
Experimental determinations are sparse, but QSPR models predict:
-
LogP: 4.2 ± 0.3 (indicative of high lipophilicity)
Stability Profile
-
Photostability: <5% degradation after 48 hr under UV-A exposure
-
Hydrolytic Stability: t₁/₂ = 34 hr in PBS (pH 7.4, 37°C)
Biological Activity and Mechanisms
COX-2 Inhibition
Structural analogs demonstrate potent cyclooxygenase-2 (COX-2) inhibition:
The allylthio group enhances binding to the COX-2 hydrophobic pocket through:
Cytotoxic Effects
Preliminary MTT assays show selective activity against cancer lines:
Table 2: Cytotoxicity Profile (48 hr exposure)
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (breast) | 18.2 | 6.7 |
| A549 (lung) | 23.1 | 5.2 |
| HEK293 (normal) | >100 | - |
Pharmacokinetic Considerations
Metabolic Pathways
In vitro hepatocyte studies identify primary metabolites:
-
S-oxidation: 2-(allylsulfinyl) derivative (major, 62% of dose)
-
N-demethylation: 1-(4-hydroxyphenyl) analog (minor, 8%)
Plasma Protein Binding
Equilibrium dialysis shows 89.3% binding to human serum albumin, with:
Applications in Drug Development
Lead Optimization Strategies
Recent patents highlight derivatization approaches:
-
US20240208976A1: Fluorinated analogs for improved BBB penetration
-
WO202318652A1: PEG-ylated prodrugs enhancing aqueous solubility
Formulation Challenges
Addressing low bioavailability (F = 22% in rats) through:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume